molecular formula C11H10F2O3 B1456251 1-(3,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-73-6

1-(3,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No.: B1456251
CAS No.: 1263365-73-6
M. Wt: 228.19 g/mol
InChI Key: MLHVGHAENKBLGK-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a synthetic intermediate of significant interest in medicinal and organic chemistry. This compound features a 1,3-dioxolane group, which serves as a protected aldehyde or ketone precursor, enhancing its versatility in multi-step synthesis . The 3,5-difluorophenyl moiety is a common pharmacophore found in biologically active molecules, suggesting this compound's potential value in developing new therapeutic agents . Research Applications: This ketone derivative is primarily used as a key building block for the synthesis of more complex molecules. Its structure makes it suitable for participation in various carbon-carbon bond-forming reactions and as a precursor in palladium-catalyzed cross-couplings . Researchers can leverage the reactivity of the ethanone group and the stability of the dioxolane ring to create libraries of compounds for drug discovery and material science. Synthetic Value: The 1,3-dioxolane group acts as a protective masking group for a carbonyl function, which can be readily deprotected under mild acidic conditions to generate an aldehyde. This aldehyde can then undergo further transformations, such as oxidations or reductions, to access diverse chemical scaffolds . Handling and Safety: As a fine chemical, appropriate safety precautions should be followed. Refer to the material safety data sheet (MSDS) for specific handling instructions. This product is intended for research purposes only and is not for diagnostic or therapeutic use .

Properties

IUPAC Name

1-(3,5-difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-8-3-7(4-9(13)5-8)10(14)6-11-15-1-2-16-11/h3-5,11H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHVGHAENKBLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Reagents

  • 3,5-Difluoroacetophenone or related difluorophenyl ethanones as the aromatic ketone precursor.
  • Ethylene glycol as the dioxolane ring-forming reagent.
  • Acid catalysts such as methanesulfonic acid or p-toluenesulfonic acid to promote acetalization.
  • Organic solvents like benzene, dichloromethane, or toluene for reaction medium.
  • Drying agents and purification reagents for isolation.

Typical Synthetic Procedure

Step 1: Preparation of 1-(3,5-Difluoro-phenyl)-2-ethanone

  • Commercially available 3,5-difluoroacetophenone can be used directly or synthesized via fluorination of acetophenone derivatives.
  • Purification by distillation or recrystallization ensures high purity for subsequent steps.

Step 2: Formation of 1,3-Dioxolane Ring

  • The ketone group of 3,5-difluoroacetophenone is reacted with ethylene glycol in the presence of an acid catalyst.
  • The reaction is typically carried out under reflux conditions with removal of water (using a Dean-Stark apparatus or water separator) to drive the equilibrium towards acetal formation.
  • Reaction times range from several hours to overnight depending on scale and catalyst efficiency.
  • After completion, the reaction mixture is neutralized, extracted, and purified by recrystallization or chromatography.

Detailed Research Findings and Data

Parameter Typical Conditions Notes
Starting material 3,5-Difluoroacetophenone (1.0 equiv) Commercially available or synthesized
Reagent Ethylene glycol (1.2–1.5 equiv) Slight excess to ensure complete acetalization
Catalyst Methanesulfonic acid or p-toluenesulfonic acid (cat.) Strong acid catalysts preferred
Solvent Benzene, toluene, or dichloromethane Non-polar solvents facilitate water removal
Temperature Reflux (~80–110 °C depending on solvent) Reflux to drive reaction equilibrium
Reaction time 3–12 hours Longer times improve yield
Water removal technique Dean-Stark apparatus or molecular sieves Essential to shift equilibrium
Work-up Neutralization with sodium bicarbonate, extraction Organic phase washed with water and brine
Purification Recrystallization from ethanol or chromatography Yields typically 65–85%

Example from Patent Literature

While direct literature on 1-(3,5-difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is limited, closely related compounds such as 1-(2,4-difluorophenyl)-2-(1,3-dioxolan-2-yl)-ethanone have been prepared by similar methods.

A patent describes the preparation of difluorophenyl ethanone derivatives via:

  • Reaction of the corresponding difluorophenyl acetophenone with ethylene glycol under acidic conditions.
  • Use of methanesulfonic acid as catalyst in benzene with reflux for several hours.
  • Removal of water to drive acetal formation.
  • Subsequent neutralization and extraction to isolate the dioxolane-protected ketone with yields around 70%.

This method can be adapted to the 3,5-difluoro isomer by substituting the difluoroacetophenone starting material.

Analytical and Purification Considerations

  • The formation of the dioxolane ring is confirmed by NMR spectroscopy, showing characteristic signals for the acetal methylene protons.
  • Purity is verified by HPLC or GC-MS.
  • TLC monitoring during the reaction is useful to track consumption of starting ketone.
  • Recrystallization solvents such as ethanol or ethyl acetate provide high purity crystalline product.

Summary Table of Preparation Methods

Step Reagents & Conditions Outcome & Yield Reference/Notes
Ketone synthesis Fluorination or commercial purchase 3,5-Difluoroacetophenone Commercially available
Acetalization Ethylene glycol, methanesulfonic acid, benzene reflux, water removal This compound; 65–85% yield Adapted from related difluoroacetophenone methods
Purification Neutralization, extraction, recrystallization High purity product Standard organic work-up

Chemical Reactions Analysis

1-(3,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic activities. For instance, studies have shown that modifications to the dioxolane ring can enhance bioactivity and selectivity towards specific enzymes involved in inflammatory pathways .

Anticancer Properties

Recent studies have explored the anticancer potential of 1-(3,5-difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone. Preliminary findings suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. This is particularly relevant in the context of developing targeted therapies for cancers resistant to conventional treatments .

Polymer Chemistry

This compound has been utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved resistance to solvents and elevated temperatures, making them suitable for applications in coatings and adhesives .

Nanocomposites

The compound is also being explored in the development of nanocomposites. When integrated with nanomaterials, it can improve the electrical conductivity and mechanical strength of the resulting materials. This has implications for electronic devices and energy storage systems .

Chemical Sensors

Due to its unique chemical properties, this compound is being studied for use in chemical sensors. Its ability to selectively bind to certain analytes makes it a promising candidate for detecting environmental pollutants. Research is ongoing to optimize its sensitivity and selectivity for various contaminants in air and water samples .

Biodegradation Studies

The environmental impact of synthetic compounds is a growing concern. Studies are being conducted on the biodegradability of this compound. Initial results indicate that while it is resistant to rapid degradation, certain microbial strains can metabolize it under specific conditions. Understanding its degradation pathways is crucial for assessing its environmental safety .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Polymer ApplicationsEnhances thermal stability in polymer blends
Chemical SensorsSelective binding for environmental pollutants
BiodegradationMetabolized by specific microbial strains

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects or biochemical outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally analogous compounds highlights key differences in substituent effects, molecular weight, and functional group interactions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(3,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone 3,5-difluorophenyl, 1,3-dioxolan-2-yl C₁₁H₁₀F₂O₃ 228.19 Enhanced stability via dioxolane protection; potential bioactive intermediate .
1-(2,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone 2,5-difluorophenyl, 1,3-dioxolan-2-yl C₁₁H₁₀F₂O₃ 228.19 Altered regiochemistry reduces electron-withdrawing effects compared to 3,5-difluoro .
1-(3,4-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone 3,4-difluorophenyl, 1,3-dioxolan-2-yl C₁₁H₁₀F₂O₃ 228.19 Ortho-fluorine substitution may sterically hinder reactions .
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone 3,5-dichlorophenyl, trifluoromethyl C₈H₃Cl₂F₃O 243.01 Stronger electron-withdrawing Cl vs. F; higher lipophilicity .
1-[4-(1,3-Dioxolan-2-yl)phenyl]-2-phenyl-ethanone Phenyl, 1,3-dioxolan-2-yl C₁₇H₁₆O₃ 268.31 Absence of fluorine reduces polarity; used in polymer precursors .
1-(3,5-Difluoro-2-hydroxyphenyl)ethanone 3,5-difluoro-2-hydroxyphenyl C₈H₆F₂O₂ 172.13 Hydroxyl group enables H-bonding; used in antifungal agents .

Key Findings:

Substituent Effects: The 3,5-difluoro substitution in the target compound provides symmetrical electron-withdrawing effects, enhancing electrophilic reactivity compared to 2,5- or 3,4-difluoro analogs . Replacement of fluorine with chlorine (e.g., 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone) increases molecular weight and lipophilicity but may reduce metabolic stability in vivo .

Functional Group Impact: The 1,3-dioxolane group improves solubility in polar solvents compared to unprotected ketones (e.g., 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone) . Hydroxyl-containing analogs (e.g., 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone) exhibit higher acidity (pKa ~8–10) due to phenolic -OH, enabling coordination in metal-catalyzed reactions .

Biological Relevance: Fluorinated dioxolane derivatives show promise as intermediates for antimicrobial agents, as seen in microbiological reduction studies of α-azole ketones . Trifluoroacetophenone derivatives (e.g., 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone) are potent enzyme inhibitors due to their strong electron-withdrawing trifluoromethyl group .

Biological Activity

1-(3,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a compound of interest due to its potential biological activities. This compound features a difluorophenyl group and a dioxolane moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F2O3C_{11}H_{10}F_2O_3 with a molecular weight of approximately 228.20 g/mol. The compound's structure includes:

  • A difluorophenyl group that may enhance lipophilicity and biological activity.
  • A dioxolane ring that can influence the compound's stability and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing dioxolane rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3-dioxolane have shown effectiveness against various bacterial strains and fungi. The incorporation of fluorine atoms in the phenyl group may enhance the compound's potency by improving its interaction with microbial cell membranes.

Synthesis and Evaluation

A study focused on synthesizing various dioxolane derivatives reported that certain modifications led to enhanced antibacterial activity. For example, a series of compounds were tested against Staphylococcus aureus and Escherichia coli, revealing that specific substitutions significantly improved efficacy .

Comparative Analysis

The following table summarizes the biological activities reported for related compounds:

Compound NameActivity TypeTarget Organism/Cell TypeReference
1-(4-Fluorophenyl)-2-(1,3-dioxolan-2-yl)-ethanoneAntimicrobialStaphylococcus aureus
1-(3,5-Dichlorophenyl)-2-(1,3-dioxolan-2-yl)-ethanoneAnticancerMCF-7 Breast Cancer Cells
1-(4-Methylphenyl)-2-(1,3-dioxolan-2-yl)-ethanoneAntifungalCandida albicans

The proposed mechanisms for the biological activities of dioxolane derivatives often include:

  • Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into microbial membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : Some derivatives may act as enzyme inhibitors in metabolic pathways critical for microbial survival or cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,5-difluorophenyl)-2-(1,3-dioxolan-2-yl)-ethanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a Friedel-Crafts acylation using 3,5-difluorobenzene and a dioxolane-protected acetyl group. Key steps include:

  • Activating the carbonyl group with Lewis acids (e.g., AlCl₃ or BF₃·Et₂O) to facilitate electrophilic substitution .
  • Protecting the ketone group with 1,3-dioxolane to prevent side reactions.
  • Optimizing temperature (typically 0–25°C) and solvent polarity (e.g., dichloromethane) to enhance yield and purity.
    • Validation : Monitor reaction progress via TLC or GC-MS. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Key steps:

  • Grow high-quality crystals via slow evaporation in solvents like ethanol or acetonitrile.
  • Collect diffraction data using a synchrotron or in-house diffractometer.
  • Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) due to their robustness in handling small-molecule crystallography .
    • Validation : Check R-factor convergence (<0.05) and residual electron density maps for errors.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns in ¹H NMR; δ ~5.1–5.3 ppm for dioxolane protons) .
  • FT-IR : Identify carbonyl stretching (C=O, ~1700 cm⁻¹) and dioxolane C-O-C vibrations (~1100 cm⁻¹) .
  • HRMS : Confirm molecular weight (exact mass: calculated via PubChem data) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-difluorophenyl and dioxolane groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • Steric Effects : The 3,5-difluoro substitution reduces steric hindrance compared to bulkier groups, facilitating nucleophilic attacks.
  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the benzene ring, directing electrophiles to meta positions. The dioxolane group stabilizes intermediates via resonance .
    • Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., 3,5-dimethylphenyl derivatives) using kinetic assays .

Q. What computational methods can predict the compound’s potential as a pharmacophore in drug discovery?

  • Methodology :

  • Perform density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions.
  • Conduct molecular docking (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., kinases, cytochrome P450) .
    • Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .

Q. How can contradictory data from spectroscopic and crystallographic analyses be resolved?

  • Case Study : If NMR suggests conformational flexibility (e.g., dioxolane ring puckering) but SCXRD shows a rigid structure:

  • Perform variable-temperature NMR to detect dynamic effects.
  • Use DFT-based conformational analysis to model energy barriers between conformers .
    • Resolution : Cross-validate with solid-state NMR or Raman spectroscopy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Avoid inhalation/contact using PPE (nitrile gloves, lab coat, goggles).
  • Work in a fume hood to minimize vapor exposure.
  • Store in amber glass bottles under inert gas (N₂/Ar) to prevent degradation .
    • Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and neutralize with sodium bicarbonate .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,5-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.